molecular formula C4H5N3S B1274029 2-Cyanoimino-1,3-thiazolidine CAS No. 26364-65-8

2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029
CAS No.: 26364-65-8
M. Wt: 127.17 g/mol
InChI Key: WTUAWWLVVCGTRG-UHFFFAOYSA-N
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Description

2-Cyanoimino-1,3-thiazolidine is an organic compound with the molecular formula C4H7N3S. It is a white solid with a distinctive odor and is soluble in some organic solvents such as alcohols and ethers . This compound is of significant interest due to its applications in various fields including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Cyanoimino-1,3-thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable conjugates with biomolecules under physiological conditions, making it a valuable tool for bioconjugation strategies . The compound’s interactions with enzymes such as aldehydes and 1,2-aminothiols are particularly noteworthy, as these reactions are fast and efficient at a broad range of pH levels .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable conjugates with proteins and other biomolecules allows it to modulate cellular activities effectively . Additionally, its neuroprotective and antioxidant properties contribute to its impact on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to enzymes and proteins, leading to enzyme inhibition or activation. It also influences gene expression by modulating transcription factors and other regulatory proteins . These interactions result in changes in cellular activities and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under physiological conditions, making it suitable for long-term studies . It is prone to hydrolysis under certain conditions, which can affect its long-term stability and efficacy . In vitro and in vivo studies have shown that the compound can maintain its biological activity over extended periods, although its degradation products may influence cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form stable conjugates with biomolecules allows it to participate in various biochemical reactions, contributing to its diverse biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues is crucial for its therapeutic efficacy and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoimino-1,3-thiazolidine typically involves the reaction of cyanamide with carbon disulfide in the presence of a base to form dimetal N-cyanodithioiminocarbonate. This intermediate is then reacted with a methylating agent to form metal methyl N-cyanodithioiminocarbonate, which is subsequently reacted with 2-chloroethylammonium hydrochloride to yield this compound . The reaction conditions often involve the use of solvents such as water, alcohols, ketones, methanol, ethanol, acetone, and methyl isobutyl ketone .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the reaction of alkali metal cyanide, alkali metal hydroxide, lower alcohol, and chlorine in an aqueous solution to form an N-cyanocarbonimidic acid ester. This intermediate is then reacted with 2-aminoethanethiol to produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoimino-1,3-thiazolidine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyanoimino-1,3-thiazolidine include other thiazolidine derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to form stable thiazolidine products under physiological conditions makes it particularly valuable for bioconjugation and other biochemical applications .

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUAWWLVVCGTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395231
Record name 2-Cyanoimino-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26364-65-8
Record name N-(4,5-Dihydro-2-thiazolyl)cyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26364-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolidinylidenecyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026364658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanoimino-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiazolidinylidenecyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyanamide, N-(4,5-dihydro-2-thiazolyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Cyanoimino-1,3-thiazolidine in pesticide synthesis?

A1: this compound is a crucial intermediate in synthesizing Thiacloprid, a neonicotinoid insecticide known for its efficiency, low toxicity, and broad spectrum activity []. This compound acts as a building block, reacting with other molecules to form the final Thiacloprid structure.

Q2: How is this compound synthesized?

A2: A two-step process is commonly employed for the synthesis of high-purity this compound []:

    Q3: What spectroscopic data is available for characterizing this compound?

    A3: While the provided abstracts do not detail specific spectroscopic data for this compound, research utilizing the compound as an intermediate in Thiacloprid synthesis confirms its structure through ¹H NMR and MS analysis []. Additionally, studies investigating the properties of related molecules like N-benzylidene-4-[(this compound-3-yl)methyl]-thiazole-2-amine employ DFT calculations, including B3LYP for geometry optimization and frequency calculations, as well as DT-B3LYP for electronic absorption spectra analysis in various solvents []. These methods could be applied to this compound to gain further structural insights.

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